
(2S,3R)-2-methylmorpholine-3-carboxylic acid trifluoroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3R)-2-メチルモルホリン-3-カルボン酸トリフルオロ酢酸塩は、モルホリン誘導体の一種である化学化合物です。モルホリンは、窒素原子と酸素原子を含む6員環を持つ複素環式アミンです。この化合物は、2位にメチル基、3位にカルボン酸基が存在し、トリフルオロ酢酸塩が対イオンとして存在することを特徴としています。
2. 製法
(2S,3R)-2-メチルモルホリン-3-カルボン酸トリフルオロ酢酸塩の合成は、通常、以下の手順が含まれます。
原料: 合成は、モルホリンやメチル化剤などの市販の原料から始まります。
メチル化: モルホリンは、適切なメチル化剤を用いて、制御された条件下で2位でメチル化されます。
カルボキシル化: メチル化されたモルホリンは、3位でカルボキシル化され、カルボン酸基が導入されます。
トリフルオロ酢酸塩形成: 最後のステップでは、カルボン酸誘導体をトリフルオロ酢酸と反応させて、トリフルオロ酢酸塩を形成します。
工業的な生産方法は、収率と純度を向上させるために、温度、圧力、触媒の使用などの反応条件の最適化を含みます。
3. 化学反応解析
(2S,3R)-2-メチルモルホリン-3-カルボン酸トリフルオロ酢酸塩は、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は酸化されて、対応する酸化物または他の酸化誘導体を形成することができます。
還元: 還元反応は、カルボン酸基をアルコールまたは他の還元型に変換することができます。
置換: この化合物は、官能基が他の基に置換される置換反応に関与することができます。
加水分解: トリフルオロ酢酸塩は、加水分解されて、遊離のカルボン酸とトリフルオロ酢酸を生成することができます。
これらの反応で使用される一般的な試薬には、酸化剤(例:過マンガン酸カリウム)、還元剤(例:水素化リチウムアルミニウム)、および置換反応のためのさまざまな求核剤が含まれます。生成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。
4. 科学研究への応用
(2S,3R)-2-メチルモルホリン-3-カルボン酸トリフルオロ酢酸塩には、いくつかの科学研究への応用があります。
有機合成: より複雑な有機分子の合成における中間体として使用されます。
医薬品化学: この化合物は、その潜在的な薬理学的特性および医薬品開発のためのビルディングブロックとして研究されています。
生物学的研究: 酵素相互作用や代謝経路を含む研究に使用されます。
工業的応用: この化合物は、特殊化学薬品や材料の製造に使用されます。
準備方法
The synthesis of (2S,3R)-2-methylmorpholine-3-carboxylic acid trifluoroacetate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as morpholine and methylating agents.
Methylation: The morpholine is methylated at the second position using a suitable methylating agent under controlled conditions.
Carboxylation: The methylated morpholine undergoes carboxylation at the third position to introduce the carboxylic acid group.
Trifluoroacetate Formation: The final step involves the formation of the trifluoroacetate salt by reacting the carboxylic acid derivative with trifluoroacetic acid.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
化学反応の分析
(2S,3R)-2-Methylmorpholine-3-carboxylic acid trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Hydrolysis: The trifluoroacetate salt can be hydrolyzed to yield the free carboxylic acid and trifluoroacetic acid.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
(2S,3R)-2-Methylmorpholine-3-carboxylic acid trifluoroacetate has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.
Biological Studies: It is used in studies involving enzyme interactions and metabolic pathways.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
作用機序
(2S,3R)-2-メチルモルホリン-3-カルボン酸トリフルオロ酢酸塩の作用機序は、特定の分子標的との相互作用を含みます。この化合物は、リガンドとして作用し、酵素や受容体に結合して、その活性を調節することができます。関連する経路には、酵素反応の阻害または活性化、代謝過程の変更、および細胞シグナル伝達経路との相互作用が含まれる可能性があります。
類似化合物との比較
(2S,3R)-2-メチルモルホリン-3-カルボン酸トリフルオロ酢酸塩は、以下のモルホリン誘導体と比較することができます。
モルホリン-4-カルボン酸: 2位のメチル基がありません。
2-メチルモルホリン: 3位のカルボン酸基がありません。
3-メチルモルホリン-4-カルボン酸: メチル基が2位ではなく3位にあります。
(2S,3R)-2-メチルモルホリン-3-カルボン酸トリフルオロ酢酸塩の独自性は、その特定の立体化学と、メチル基とカルボン酸基の両方の存在にあり、これにより、明確な化学的および生物学的特性が与えられます。
特性
分子式 |
C8H11F3NO5- |
|---|---|
分子量 |
258.17 g/mol |
IUPAC名 |
(2S,3R)-2-methylmorpholine-3-carboxylic acid;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C6H11NO3.C2HF3O2/c1-4-5(6(8)9)7-2-3-10-4;3-2(4,5)1(6)7/h4-5,7H,2-3H2,1H3,(H,8,9);(H,6,7)/p-1/t4-,5+;/m0./s1 |
InChIキー |
ZCSSIYZCSRXSMR-UYXJWNHNSA-M |
異性体SMILES |
C[C@H]1[C@@H](NCCO1)C(=O)O.C(=O)(C(F)(F)F)[O-] |
正規SMILES |
CC1C(NCCO1)C(=O)O.C(=O)(C(F)(F)F)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


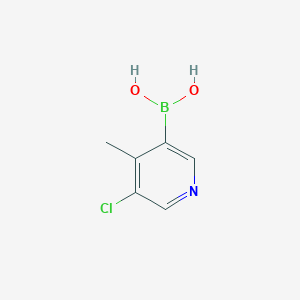

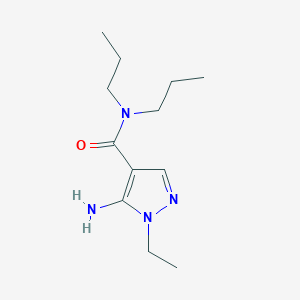
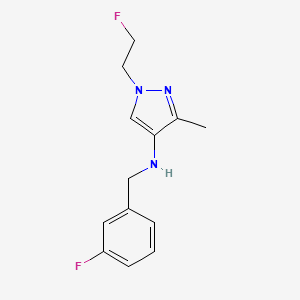
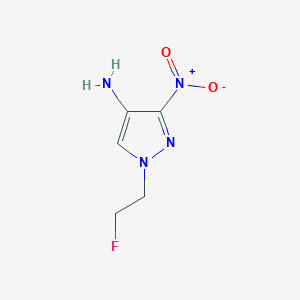
![4-{[(morpholin-4-yl)imino]methyl}-5-(trifluoromethyl)-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B11744967.png)
![1-Propyl-N-[(1-propyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B11744968.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11744969.png)
![4-Oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile](/img/structure/B11744973.png)
![N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-propyl-1H-pyrazol-4-amine](/img/structure/B11744981.png)
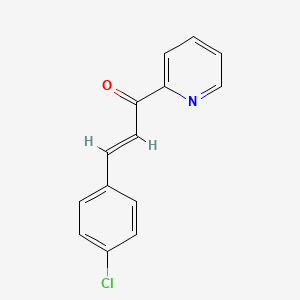
![[(2-Chloro-5-fluorophenyl)methyl]hydrazine](/img/structure/B11744992.png)

-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11745028.png)
